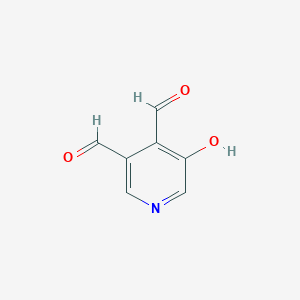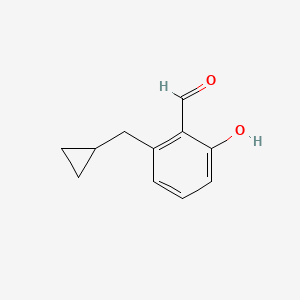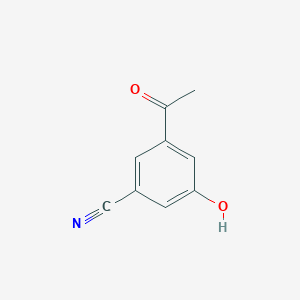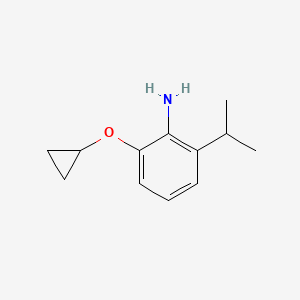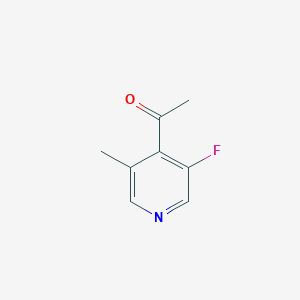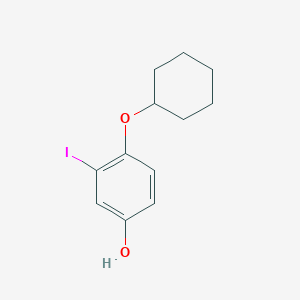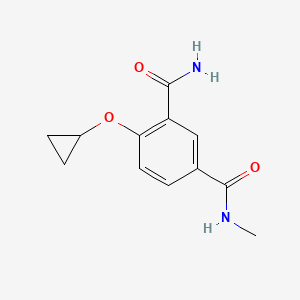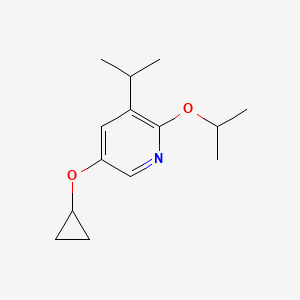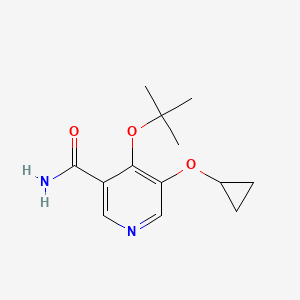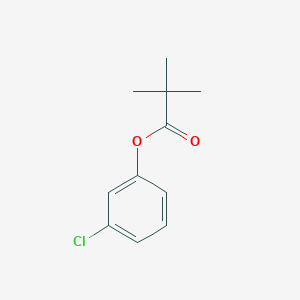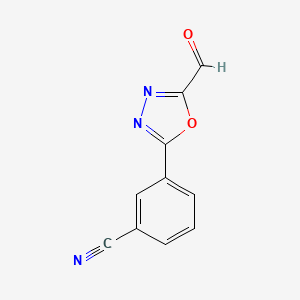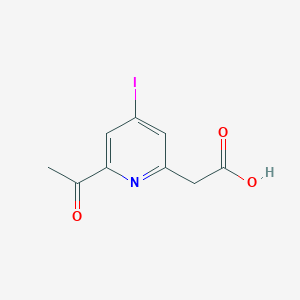
(6-Acetyl-4-iodopyridin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Acetyl-4-iodopyridin-2-YL)acetic acid is an organic compound with the molecular formula C9H8INO3 It is a derivative of pyridine, featuring an acetyl group at the 6th position, an iodine atom at the 4th position, and an acetic acid moiety at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Acetyl-4-iodopyridin-2-YL)acetic acid typically involves the iodination of a pyridine derivative followed by acetylation and carboxylation. One common method includes:
Iodination: Starting with 2-acetylpyridine, the compound is iodinated at the 4th position using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Acetylation: The iodinated intermediate is then acetylated using acetic anhydride in the presence of a catalyst like sulfuric acid.
Carboxylation: Finally, the acetylated product undergoes carboxylation using carbon dioxide under high pressure and temperature to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of (6-Acetyl-4-carboxypyridin-2-YL)acetic acid.
Reduction: Formation of (6-Acetylpyridin-2-YL)acetic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Acetyl-4-iodopyridin-2-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Acetyl-4-iodopyridin-2-YL)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the acetyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
(6-Acetylpyridin-2-YL)acetic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.
(4-Iodopyridin-2-YL)acetic acid: Lacks the acetyl group, which can affect its chemical properties and applications.
(6-Acetyl-4-bromopyridin-2-YL)acetic acid:
Uniqueness: The presence of both the iodine atom and the acetyl group in (6-Acetyl-4-iodopyridin-2-YL)acetic acid makes it a versatile compound for various chemical reactions and applications. Its unique structure allows for specific interactions with biological targets, making it valuable in drug development and other research areas.
Properties
Molecular Formula |
C9H8INO3 |
|---|---|
Molecular Weight |
305.07 g/mol |
IUPAC Name |
2-(6-acetyl-4-iodopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8INO3/c1-5(12)8-3-6(10)2-7(11-8)4-9(13)14/h2-3H,4H2,1H3,(H,13,14) |
InChI Key |
IRRKENMVDWEYPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)CC(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


